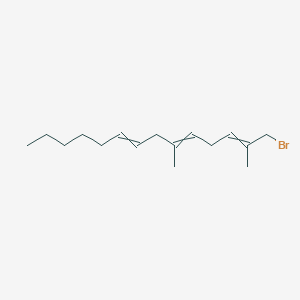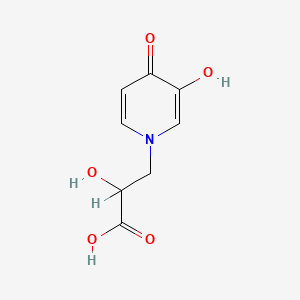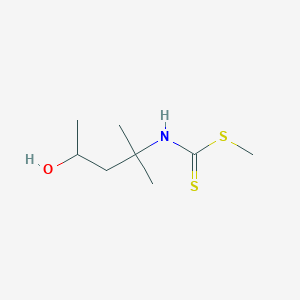![molecular formula C8H11NOS B14594094 2-[(Phenylsulfanyl)amino]ethan-1-ol CAS No. 61076-25-3](/img/structure/B14594094.png)
2-[(Phenylsulfanyl)amino]ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Phenylsulfanyl)amino]ethan-1-ol is an organic compound with the molecular formula C8H11NOS It features a phenylsulfanyl group attached to an aminoethanol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Phenylsulfanyl)amino]ethan-1-ol typically involves the reaction of phenylsulfanyl compounds with aminoethanol derivatives. One common method is the nucleophilic substitution reaction where a phenylsulfanyl halide reacts with ethanolamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by maintaining optimal reaction conditions and minimizing side reactions.
化学反应分析
Types of Reactions
2-[(Phenylsulfanyl)amino]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted aminoethanol derivatives.
科学研究应用
2-[(Phenylsulfanyl)amino]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[(Phenylsulfanyl)amino]ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The aminoethanol backbone allows for hydrogen bonding and electrostatic interactions with various biomolecules, influencing their activity and stability.
相似化合物的比较
Similar Compounds
2-(Phenylsulfanyl)ethan-1-amine: Similar structure but lacks the hydroxyl group.
2-(2-(2-aminoethoxy)ethoxy)ethan-1-ol: Contains additional ethoxy groups, making it more hydrophilic.
Uniqueness
2-[(Phenylsulfanyl)amino]ethan-1-ol is unique due to the presence of both a phenylsulfanyl group and an aminoethanol backbone. This combination allows for diverse chemical reactivity and interactions with biological molecules, making it a versatile compound for various applications.
属性
CAS 编号 |
61076-25-3 |
|---|---|
分子式 |
C8H11NOS |
分子量 |
169.25 g/mol |
IUPAC 名称 |
2-(phenylsulfanylamino)ethanol |
InChI |
InChI=1S/C8H11NOS/c10-7-6-9-11-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |
InChI 键 |
WBIAHLOZLFMBDL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)SNCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyrido[2,3-e]-1,2,4-triazine, 3-(methylsulfonyl)-](/img/structure/B14594024.png)

![2-[(4-Amino-9,10-dioxo-9,10-dihydroanthracen-1-YL)sulfanyl]benzoic acid](/img/structure/B14594047.png)
![1-[(2-Cyclohexyl-1,3-dioxolan-2-yl)methyl]imidazole;nitric acid](/img/structure/B14594054.png)
![2-[(Propan-2-yl)sulfanyl]furan](/img/structure/B14594058.png)


![2-Azaspiro[4.5]decane-1,3-dione, 2-(1-naphthalenyl)-](/img/structure/B14594064.png)
![2-(Butylsulfanyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B14594067.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-phenyl-](/img/structure/B14594068.png)

![9-[4-(Methylsulfanyl)phenyl]phenanthrene](/img/structure/B14594074.png)

![1-{[(Thiophen-2-yl)methylidene]amino}imidazolidin-2-one](/img/structure/B14594076.png)
